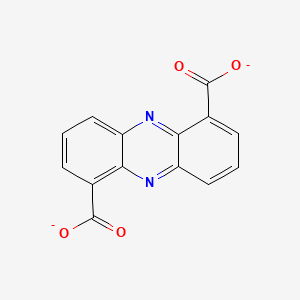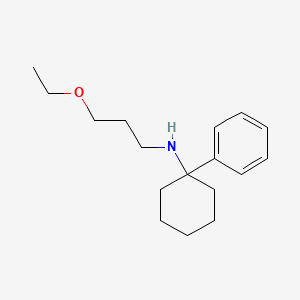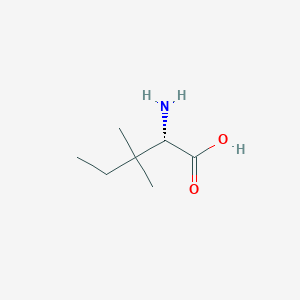
Perfluorohexanoate de sodium
Vue d'ensemble
Description
Sodium perfluorohexanoate, also known as Sodium perfluorohexanoate, is a useful research compound. Its molecular formula is C6F11NaO2 and its molecular weight is 336.03 g/mol. The purity is usually 95%.
The exact mass of the compound Sodium perfluorohexanoate is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Sodium perfluorohexanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium perfluorohexanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Destin environnemental et transport
Le SPFHx, en raison de sa résistance à l’hydrolyse, à la photolyse et à la biodégradation, est persistant dans l’environnement . Cette propriété en fait un sujet d’intérêt dans les études relatives au destin environnemental et au transport. Les chercheurs utilisent le SPFHx pour comprendre le mouvement et la longévité des composés perfluorés dans divers écosystèmes.
Toxicocinétique
Les études toxicocinétiques du SPFHx consistent à comprendre son absorption, sa distribution, son métabolisme et son élimination dans les organismes vivants . Ces études sont essentielles pour évaluer les risques potentiels pour la santé associés à l’exposition au SPFHx et pour élaborer des directives de sécurité concernant son utilisation.
Évaluation de la génotoxicité
Le SPFHx a été évalué pour son potentiel à provoquer des mutations génétiques. Des études comme le test d’Ames et les tests d’aberrations chromosomiques dans les lymphocytes humains sont réalisées pour évaluer la génotoxicité du SPFHx . Ces évaluations contribuent à la compréhension globale du profil de sécurité du composé.
Applications industrielles
En raison de sa stabilité chimique et thermique unique, le SPFHx est utilisé dans diverses applications industrielles. Ses propriétés hydrophobes et oléophobes en font un composant idéal dans les tensioactifs et les polymères, offrant des performances inégalées dans ces produits .
Chimie analytique
Le SPFHx est utilisé en chimie analytique pour développer et affiner les méthodes de détection des composés perfluorés. Sa nature stable permet de tester des techniques comme la chromatographie liquide et la spectrométrie de masse, qui sont essentielles pour la surveillance environnementale .
Évaluation des risques
Le SPFHx fait l’objet d’études d’évaluation des risques en raison de sa présence dans l’environnement et de ses impacts potentiels sur la santé. Ces études visent à établir des lignes directrices réglementaires et à gérer les risques associés à son utilisation et à son élimination .
Technologies fluorées alternatives
La recherche sur les technologies fluorées alternatives implique souvent le SPFHx. Il sert de point de comparaison pour les nouvelles substances, potentiellement moins nocives, qui pourraient remplacer les acides perfluoroalkylés à longue chaîne dans diverses applications .
Études d’impact sur la santé
Le SPFHx est étudié pour ses impacts potentiels sur la santé humaine, notamment l’immunotoxicité, les troubles de la thyroïde et des reins, et le cancer. Ces études sont essentielles pour comprendre les effets à long terme de l’exposition et pour éclairer les décisions de santé publique .
Mécanisme D'action
Target of Action
Sodium perfluorohexanoate, a member of the perfluoroalkyl acids (PFAAs) family, primarily targets the thyroid hormone (TH) pathway . The TH pathway plays a crucial role in various biological processes, including metabolism, growth, and development .
Mode of Action
Sodium perfluorohexanoate interacts with its targets by modulating the expression of TH-responsive genes. This modulation can lead to significant changes in the TH pathway, affecting the normal functioning of the thyroid hormone .
Biochemical Pathways
The primary biochemical pathway affected by sodium perfluorohexanoate is the thyroid hormone pathway . The compound’s interaction with this pathway can lead to changes in the expression of various genes, including Type II and Type III 5′-deiodinases (D2 and D3), cytochrome P450 3A37, neurogranin (RC3), and octamer motif binding factor 1 . These genes play a critical role in the regulation of thyroid hormone levels and their downstream effects.
Result of Action
The action of sodium perfluorohexanoate can lead to various molecular and cellular effects. For instance, it can reduce plasma TH levels in a concentration-dependent manner . It can also induce changes in mRNA levels in the liver and cerebral cortex . These changes can potentially impact various biological processes, including growth and development .
Action Environment
The action, efficacy, and stability of sodium perfluorohexanoate can be influenced by various environmental factors. As a member of the PFAAs family, sodium perfluorohexanoate is known for its environmental persistence, resistance to degradation, and potential to biomagnify in food chains . These characteristics can influence the compound’s environmental distribution and potential for human exposure .
Propriétés
IUPAC Name |
sodium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11O2.Na/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMRWXUIVFZGSD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F11NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052856 | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2923-26-4 | |
| Record name | Sodium undecafluorohexanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002923264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2,2,3,3,4,4,5,5,6,6,6-undecafluoro-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium perfluorohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium undecafluorohexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.984 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM UNDECAFLUOROHEXANOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO621FAE3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium perfluorohexanoate interact with other surfactants in solution, and what are the implications of these interactions?
A1: Sodium perfluorohexanoate (FC5) exhibits highly non-ideal mixing behavior with the cationic surfactant cetyltrimethylammonium bromide (C16TAB) in aqueous solutions []. This non-ideal mixing, characterized by a large negative β value in the regular solution model, suggests strong attractive interactions between FC5 and C16TAB. These interactions lead to the formation of various self-assembled structures depending on the total surfactant concentration and mixing ratio. For instance, at low FC5 concentrations (below its critical micelle concentration), adding small amounts of C16TAB induces the formation of large structures like vesicles []. In contrast, when added to pre-formed FC5 micelles (above FC5's critical micelle concentration), C16TAB causes a viscosity increase and eventually phase separation into rodlike micellar solutions []. These findings highlight the potential for tailoring the self-assembly and resulting properties of surfactant mixtures by manipulating the interactions between fluorinated and hydrocarbon surfactants.
Q2: Are there any toxicological studies available for Sodium perfluorohexanoate, and what do they reveal about its safety profile?
A3: Yes, toxicological evaluations of Sodium perfluorohexanoate have been conducted to assess its safety profile. While specific details about the toxicological data are not provided in the abstracts, there are published studies focusing on the oral repeated dose subchronic toxicity, one-generation reproduction toxicity, genotoxicity, and developmental toxicity of Sodium perfluorohexanoate []. These studies provide valuable insights into the potential health effects associated with exposure to this compound.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





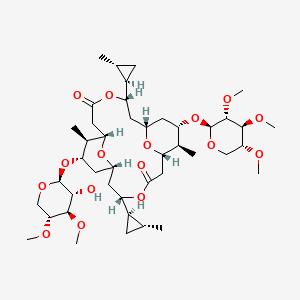
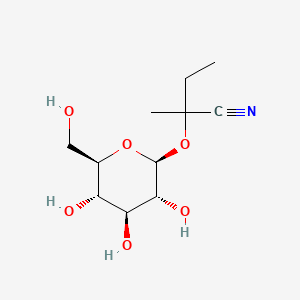


![2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoic acid [(7S,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl ester](/img/structure/B1260417.png)
![1-(3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)ethanone](/img/structure/B1260418.png)
![4-Hydroxy-4-[(E)-3-hydroxybut-1-enyl]-3,3,5-trimethylcyclohexan-1-one](/img/structure/B1260422.png)
